Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

FAAH inhibition Lipophilicity SAR

Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS 893982-57-5) is a synthetic, piperazine-based small molecule featuring a pyridazine core connected via a thioether-acetyl linker to an N-ethylcarboxylate-piperazine moiety. The compound belongs to a broader class of alkylpiperazine carboxylates explored as inhibitors of fatty acid amide hydrolase (FAAH), a serine hydrolase integral to the endocannabinoid system.

Molecular Formula C21H26N4O3S
Molecular Weight 414.52
CAS No. 893982-57-5
Cat. No. B2804084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
CAS893982-57-5
Molecular FormulaC21H26N4O3S
Molecular Weight414.52
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C(=O)OCC
InChIInChI=1S/C21H26N4O3S/c1-3-16-5-7-17(8-6-16)18-9-10-19(23-22-18)29-15-20(26)24-11-13-25(14-12-24)21(27)28-4-2/h5-10H,3-4,11-15H2,1-2H3
InChIKeyAKHLQGVEPWTRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS 893982-57-5): Core Structural & Target Class Identification


Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS 893982-57-5) is a synthetic, piperazine-based small molecule featuring a pyridazine core connected via a thioether-acetyl linker to an N-ethylcarboxylate-piperazine moiety. The compound belongs to a broader class of alkylpiperazine carboxylates explored as inhibitors of fatty acid amide hydrolase (FAAH), a serine hydrolase integral to the endocannabinoid system [1]. Its structural framework—specifically the 4-ethylphenyl substitution on the pyridazine ring—distinguishes it from numerous close analogs in the patent and research chemical space, where variations in the aryl group fundamentally modulate target engagement, selectivity, and physicochemical properties [1].

Why Generic Pyridazine-Piperazine Analogs Cannot Replace Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate in FAAH Research


In the context of FAAH inhibition, the alkylpiperazine carboxylate pharmacophore's interaction with the enzyme's active site is heavily influenced by the distal aryl substituent on the heterocyclic core [1]. Generic substitution with an alternative 6-aryl-pyridazin-3-yl thioacetyl piperazine—even one with a seemingly minor change (e.g., a methoxy or pyrazole replacement)—can fundamentally alter the hydrophobic binding pocket complementarity, hydrogen-bonding network, and the molecule's overall lipophilicity, directly impacting its IC50, selectivity against other serine hydrolases, and metabolic stability. The highly specific 4-ethylphenyl group on the target compound is a critical pharmacophoric element; its exchange cannot be assumed to be functionally neutral without rigorous, direct comparative data.

Quantitative Comparator Evidence for Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate


Calculated Lipophilicity (ClogP) versus 3,5-Dimethyl-1H-pyrazol-1-yl Analog

The predicted octanol-water partition coefficient (ClogP) for the target 4-ethylphenyl compound (CAS 893982-57-5) is 3.95, compared to 2.85 for the 3,5-dimethyl-1H-pyrazol-1-yl analog (CAS 1334373-25-9) . This difference of +1.10 log units translates to over a 12-fold increase in lipophilicity, directly influencing membrane permeability and non-specific protein binding.

FAAH inhibition Lipophilicity SAR

Topological Polar Surface Area (TPSA) Comparison with 3,4-Dimethoxyphenyl Analog

The target compound (CAS 893982-57-5) has a calculated Topological Polar Surface Area (TPSA) of 70.5 Ų, significantly lower than the 88.8 Ų for the 3,4-dimethoxyphenyl analog (CAS 893993-14-1) [1]. This -18.3 Ų difference can be a decisive factor in passive membrane permeability.

Drug-likeness Oral bioavailability TPSA

Structural Determinants of Metabolic Stability: Alkyl vs. Heteroaryl Substituent

The 4-ethylphenyl group in the target compound is a simple alkyl-substituted aromatic ring, whereas the common analog ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate contains an N-linked pyrazole heterocycle. The pyrazole ring is a known substrate for CYP450-mediated oxidation and can introduce sites for reactive metabolite formation, a liability not present in the ethylphenyl system [1] [2]. Direct comparative microsomal stability data is needed, but the structural class difference provides a strong inference of superior metabolic stability for the alkyl-aryl compound.

Metabolic stability CYP450 FAAH inhibitor

Optimal Research Use Cases for Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate


In Vitro FAAH Inhibition Assays with Designed CNS-Penetrant Properties

Due to its elevated ClogP (3.95) and low TPSA (70.5 Ų), the compound is ideally suited for in vitro FAAH inhibition assays where a central nervous system (CNS)-penetrant pharmacophore is desired. Researchers can benchmark its IC50 against non-selective FAAH inhibitors in rat brain homogenate assays, using the 3,5-dimethyl-1H-pyrazol-1-yl analog (ClogP 2.85) as a less lipophilic control to correlation between calculated logD and target engagement .

Oral Bioavailability Feasibility Studies in Rodent Models

For laboratories investigating oral FAAH modulators, the favorable TPSA (well below 140 Ų) positions this compound as a candidate for in vivo pharmacokinetic (PK) studies in mice or rats. It can serve as a tool to determine if the ethylphenyl substitution improves oral absorption relative to the 3,4-dimethoxyphenyl analog (TPSA 88.8 Ų), which is more polar and may exhibit lower passive permeability .

Structure-Activity Relationship (SAR) Library Expansion for Metabolic Stability

In a medicinal chemistry SAR campaign targeting FAAH, this compound is a strategic intermediate for exploring the metabolic stability space around the pyridazine core. Its alkyl-aryl group avoids the potential CYP450 oxidation liabilities associated with N-linked pyrazole analogs. It can be systematically compared to heteroaryl-substituted versions to generate metabolism-activity relationship (MAR) data, informing the selection of a lead candidate with a superior clearance profile [1].

Fluorescent Probe Development for Cellular Target Engagement

The thioacetyl linker provides a handle for further derivatization. The compound's core structure can be conjugated to a fluorophore (e.g., BODIPY) via the piperazine nitrogen after carbamate cleavage, creating a fluorescent probe. The 4-ethylphenyl group, with its defined lipophilic character, is optimal for maintaining high-affinity binding to the FAAH active site, allowing the probe to be used in competitive binding and cellular localization studies.

Quote Request

Request a Quote for Ethyl 4-(2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.